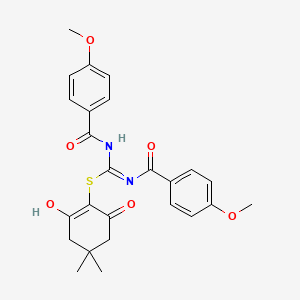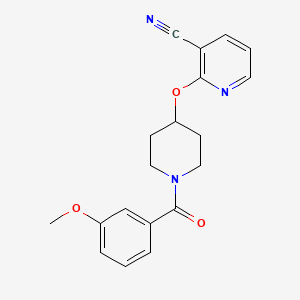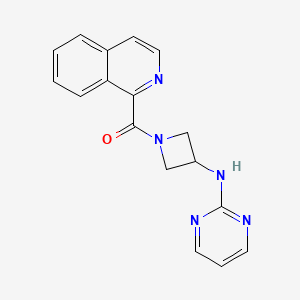![molecular formula C17H15N5O4S B2717263 3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 392247-75-5](/img/structure/B2717263.png)
3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 1,2,4-triazole ring, a common motif in medicinal chemistry due to its versatile biological activity . The presence of a nitrophenyl group and a methoxybenzamide group suggests potential for interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is often reactive, particularly in reduction reactions. The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and pKa could be determined experimentally. Computational chemistry methods could also be used to predict these properties .Applications De Recherche Scientifique
Thermal Reactivity and Decomposition
Studies on compounds with similar structures, such as those involving the thermal reactivity of tricyclic 4,5-diacyltriazolines, have shown that these compounds can undergo complex decomposition processes leading to the formation of various products. Such research can provide valuable insights into the thermal stability and reactivity of related compounds, which is crucial for their potential applications in materials science and organic synthesis (Benati, Montevecchi, & Spagnolo, 1991).
Synthesis and Structural Analysis
The synthesis and structural analysis of similar triazole derivatives have been explored, indicating the potential of these compounds in the development of novel chemical entities with specific properties. For instance, catalyst- and solvent-free synthesis methods have been developed for related compounds, highlighting the efficiency and environmental benefits of such approaches. These methodologies are relevant for the synthesis of complex molecules for various applications, including pharmaceuticals and agrochemicals (Moreno-Fuquen et al., 2019).
Antimicrobial and Biological Activities
Research into triazole derivatives has revealed their potential antimicrobial activities, suggesting that similar compounds could serve as leads for the development of new antimicrobial agents. The structure-activity relationships derived from these studies are instrumental in guiding the synthesis of compounds with enhanced biological activities (Bektaş et al., 2007).
Material Science Applications
Compounds with similar structural features have been investigated for their corrosion inhibition properties, suggesting potential applications in protecting metals from corrosion. Such studies are essential for developing new materials that can withstand harsh environmental conditions, thereby extending the lifespan of metal-based structures (Mishra et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-14-4-2-3-11(9-14)16(23)18-10-15-19-20-17(27)21(15)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCMBVXGERGGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

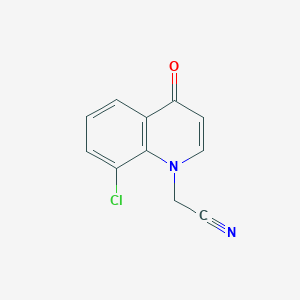
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)
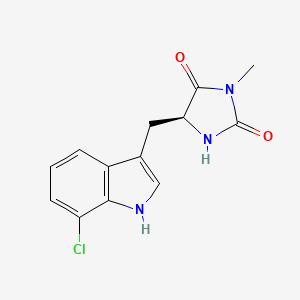
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
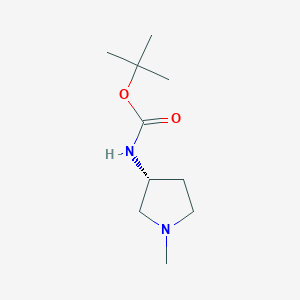
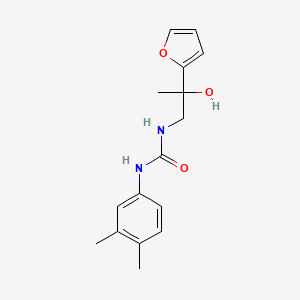
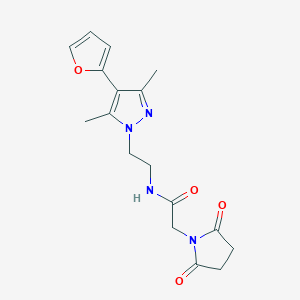
![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2717196.png)


